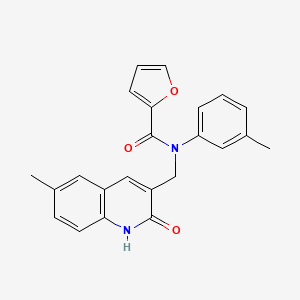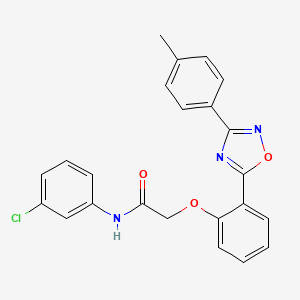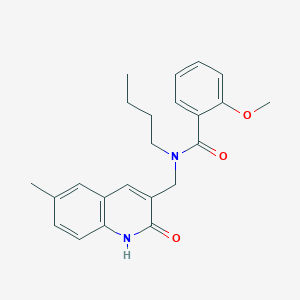
1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BTQ, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the tetrahydroquinoline family of compounds, which have been shown to have a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer and neurodegenerative diseases.
Biochemical and physiological effects:
1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. Additionally, 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in scientific research is its well-characterized synthesis and chemical properties, which make it easy to work with in the laboratory. However, one limitation of using 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, including:
1. Further investigation of its anti-tumor activity and potential use as a cancer treatment.
2. Study of its potential neuroprotective properties and use in the treatment of neurodegenerative diseases.
3. Investigation of its potential as an anti-inflammatory and antioxidant agent.
4. Study of its mechanism of action and identification of specific targets for its activity.
In conclusion, 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a synthetic compound that has shown promise as a potential tool for scientific research. Its well-characterized synthesis and chemical properties make it easy to work with in the laboratory, and its potential applications in cancer and neurodegenerative disease research make it an area of interest for future investigation.
Synthesemethoden
The synthesis of 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multi-step process that begins with the reaction of 3-bromobenzaldehyde with 2-aminobenzophenone to form an intermediate compound. This intermediate is then reacted with cyclohexanone in the presence of a catalyst to form the final product, 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have a wide range of potential applications in scientific research. One area of interest is in the study of cancer, as 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have anti-tumor activity in vitro and in vivo. Additionally, 1-benzoyl-N-(3-bromophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(2,4,6-trimethylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O2/c1-17-14-18(2)24(19(3)15-17)27-25(29)22-11-12-23-21(16-22)10-7-13-28(23)26(30)20-8-5-4-6-9-20/h4-6,8-9,11-12,14-16H,7,10,13H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNLHSLIRJGXCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7685971.png)



![N-cyclohexyl-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686005.png)








